molecular formula C29H43N3O4S2 B14742740 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- CAS No. 4941-16-6

1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B14742740
CAS No.: 4941-16-6
M. Wt: 561.8 g/mol
InChI Key: VNDCEDQHPARBRZ-UHFFFAOYSA-N
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Description

1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazacyclododecane family, which is characterized by a twelve-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves multiple steps, starting with the formation of the triazacyclododecane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 3-methylbutyl and 4-methylphenylsulfonyl groups is typically done through substitution reactions, where these groups are attached to the nitrogen atoms in the ring. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions.

    Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Its metal-binding properties are explored for potential therapeutic applications, such as in chelation therapy for heavy metal poisoning.

    Industry: The compound is used in the development of catalysts for various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring act as coordination sites, binding to metal ions and stabilizing them. This interaction can influence the reactivity of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ions and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other triazacyclododecane derivatives, 1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]- stands out due to its unique substituents. Similar compounds include:

    1,5,9-Triazacyclododecane: The parent compound without additional substituents.

    1,5,9-Trimethyl-1,5,9-triazacyclododecane: A derivative with methyl groups attached to the nitrogen atoms.

    1,5,9-Triazacyclododecane-1,5,9-triacetic acid:

Properties

CAS No.

4941-16-6

Molecular Formula

C29H43N3O4S2

Molecular Weight

561.8 g/mol

IUPAC Name

9-(3-methylbutyl)-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane

InChI

InChI=1S/C29H43N3O4S2/c1-24(2)16-21-30-17-6-19-31(37(33,34)28-12-8-25(3)9-13-28)22-27(5)23-32(20-7-18-30)38(35,36)29-14-10-26(4)11-15-29/h8-15,24H,5-7,16-23H2,1-4H3

InChI Key

VNDCEDQHPARBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CCC(C)C

Origin of Product

United States

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